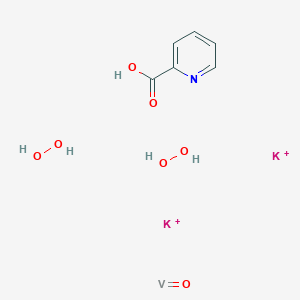

双过氧(吡啶-2-羧酸根)氧钒酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate is a novel vanadium compound known for its inhibitory effects on phosphatases, particularly inositol phosphatases . This compound has garnered attention for its potential therapeutic applications, including the treatment of neurodegenerative diseases and its antineoplastic activity .

科学研究应用

Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate has a wide range of scientific research applications:

Chemistry: Used as an inhibitor of phosphatases, particularly inositol phosphatases.

Biology: Investigated for its role in inhibiting angiogenesis and endothelial cell growth.

Medicine: Potential therapeutic applications in treating neurodegenerative diseases and cancer.

Industry: Utilized in proteomics research for its inhibitory properties.

作用机制

Target of Action

Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate, a novel Vanadium compound, primarily targets phosphatases , particularly inositol phosphatases . Phosphatases are enzymes that remove phosphate groups from molecules, playing a crucial role in cellular signaling and metabolic processes.

Mode of Action

As an inhibitor of phosphatases, Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate binds to these enzymes, preventing them from removing phosphate groups from their substrate molecules . This inhibition disrupts the normal function of the phosphatases, leading to alterations in cellular signaling pathways.

Biochemical Pathways

The inhibition of phosphatases, particularly inositol phosphatases, affects various biochemical pathways. Inositol phosphatases are involved in the regulation of the phosphoinositide signaling pathway, which plays a key role in numerous cellular processes, including cell growth and survival, metabolism, and intracellular trafficking . By inhibiting these enzymes, Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate can potentially alter these processes.

Result of Action

The molecular and cellular effects of Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate’s action are linked to its inhibition of phosphatases. This compound has been utilized in the treatment of neurodegenerative diseases and has shown antineoplastic activity , suggesting it may influence cell growth and survival pathways.

生化分析

Biochemical Properties

Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate is known to interact with various enzymes and proteins. It acts as an inhibitor of phosphatases, particularly inositol phosphatases . The nature of these interactions involves the inhibition of these enzymes, which can affect various biochemical reactions within the cell .

Cellular Effects

The effects of Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate on cells are significant. It influences cell function by inhibiting phosphatases, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate typically involves the reaction of vanadium pentoxide with hydrogen peroxide in the presence of pyridine-2-carboxylic acid and potassium hydroxide . The reaction conditions are carefully controlled to ensure the formation of the desired peroxo complex. The general reaction scheme can be represented as follows:

V2O5+H2O2+C6H4NO2+KOH→C6H4K2NO7V

Industrial Production Methods

While specific industrial production methods for Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate are not widely documented, the synthesis generally follows the laboratory-scale procedures with potential scaling adjustments to accommodate larger production volumes. The key is maintaining the purity and stability of the compound during the scaling process.

化学反应分析

Types of Reactions

Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate primarily undergoes oxidation and substitution reactions . These reactions are facilitated by the presence of the peroxo groups and the oxovanadium center.

Common Reagents and Conditions

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and other peroxides.

Substitution Reactions: These reactions often involve ligands that can replace the pyridine-2-carboxylato group under specific conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while substitution reactions can produce various vanadium complexes with different ligands.

相似化合物的比较

Similar Compounds

Potassium Bisperoxo(1,10-phenanthroline)oxovanadate: Another peroxovanadium compound with similar inhibitory effects on phosphatases.

Oxovanadium Compounds: These compounds also exhibit inhibitory properties but differ in their ancillary ligands and specific biological activities.

Uniqueness

Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate is unique due to its specific ligand structure, which confers distinct inhibitory properties and potential therapeutic applications . Its ability to inhibit inositol phosphatases and affect angiogenesis sets it apart from other vanadium compounds .

属性

IUPAC Name |

dipotassium;hydrogen peroxide;oxovanadium;pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2.2K.2H2O2.O.V/c8-6(9)5-3-1-2-4-7-5;;;2*1-2;;/h1-4H,(H,8,9);;;2*1-2H;;/q;2*+1;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMSNUCBFQHXQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)O.OO.OO.O=[V].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9K2NO7V+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate(V) affect cell proliferation in neuronal and glial cell lines?

A1: Research indicates that bpV(pic) acts as a potent inhibitor of protein tyrosine phosphatases (PTPs) [, ]. When introduced to cultures of neuroblastoma (NB 41) and glioma (C6) cells, bpV(pic) led to a significant decrease in proliferation rates and caused the cells to accumulate at the G2/M transition phase of the cell cycle []. This suggests that bpV(pic), through PTP inhibition, disrupts the tightly regulated process of cell cycle progression, ultimately hindering uncontrolled cell growth.

Q2: What is the proposed mechanism behind the cell cycle arrest observed in cells treated with Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate(V)?

A2: The study suggests that bpV(pic) might be targeting cdc25 phosphatases within the cells []. Cdc25 phosphatases play a crucial role in activating cyclin-dependent kinase p34cdc2, a key regulator of the G2/M transition. The researchers observed increased tyrosine phosphorylation of p34cdc2 and a significant reduction in its kinase activity in bpV(pic) treated cells []. This hyperphosphorylation and inactivation of p34cdc2, likely caused by the inhibition of cdc25, prevents the cells from progressing through the G2/M checkpoint, leading to the observed cell cycle arrest.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoic acid](/img/structure/B564786.png)

![[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B564800.png)

![Oxo{5-[(1Z)-prop-1-en-1-yl]furan-2-yl}acetyl chloride](/img/structure/B564801.png)

![rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5](/img/structure/B564804.png)

![1,8,9,10,11,11-hexachloro-4-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)tricyclo[6.2.1.02,7]undec-9-ene](/img/structure/B564805.png)

![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine](/img/structure/B564806.png)